molecular formula C11H7BrO2 B087213 5-Bromo-2-naphthoic acid CAS No. 1013-83-8

5-Bromo-2-naphthoic acid

Cat. No. B087213
CAS RN: 1013-83-8
M. Wt: 251.08 g/mol
InChI Key: QPOQPJDDJJNVRY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 5-Bromo-2-naphthoic acid involves several key reactions. For example, the synthesis of an amino derivative, an intermediate of naproxen, demonstrates the utility of bromination reactions in the presence of hydrochloric acid and acetone, yielding high efficiency under optimized conditions (Ai, 2002). The Ullmann reaction has been utilized to induce axial dissymmetry in the synthesis of atropisomeric compounds, showcasing the stereochemical implications of 5-Bromo-2-naphthoic acid derivatives in chemical synthesis (Miyano et al., 1984).

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-naphthoic acid and its derivatives is critical for understanding their reactivity and properties. Investigations into crystal structures reveal how specific substituents and reactions impact the overall geometry and potential intermolecular interactions, influencing the compound's physical and chemical behavior.

Chemical Reactions and Properties

Chemical reactions involving 5-Bromo-2-naphthoic acid highlight its versatility. For instance, the preparation of 5-Bromo-2-naphthol demonstrates the use of sulfonic acid as a protecting and activating group, facilitating targeted modifications of the naphthol moiety (Everett et al., 2009). The study of cyclization reactions and the synthesis of naphthoic acid derivatives further illustrate the compound's reactivity and the potential for creating complex molecular structures.

Scientific Research Applications

  • Gravimetric Determination of Thorium and Zirconium : 5-Bromo-2-naphthoic acid and its derivatives are used for the gravimetric determination of thorium and zirconium. They facilitate the separation of thorium from cerite earths and both thorium and zirconium from numerous foreign ions. This application is significant in geochemical and industrial processes (Datta, 1957).

  • Synthesis of Fluoronaphthoic Acids : In the field of organic chemistry, the 5-Bromo derivative has been used as a precursor in the electrophilic fluorination of lithio-intermediates. This is crucial for the synthesis of various mono- and difluorinated naphthoic acids, which are key structures in several biologically active compounds (Tagat et al., 2002).

  • Plant Growth Activities : Studies on dihydro- and tetrahydro-1-naphthoic acids, including their chloro- and bromo-derivatives like 5-Bromo-2-naphthoic acid, have shown that they possess significant plant growth activities. This application is important in agricultural research and biotechnology (Fujita et al., 1959).

  • Synthesis of Binaphthyls : The compound has been used in the [4+2] cycloaddition reactions between 2-pyrones and benzyne, leading to the synthesis of binaphthyls. This synthesis is significant in the field of pharmaceuticals and materials science (Escudero et al., 1997).

  • Preparation of 5-Bromo-2-naphthol : The preparation process of 5-Bromo-2-naphthol from 5-amino-2-naphthol involves using a sulfonic acid as a protecting and activating group, demonstrating the versatility of 5-Bromo-2-naphthoic acid derivatives in synthetic chemistry (Everett et al., 2009).

  • Synthesis of 2-Hydroxy-6-Naphthoic Acid : This acid is a primary raw material for polyaromatic ester synthesis. 5-Bromo-2-naphthoic acid derivatives are crucial intermediates in its synthesis, indicating their importance in polymer chemistry (Wang et al., 2013).

  • Intramolecular Reactions and Stereochemistry : The compound has been utilized in studies of intramolecular reactions and stereochemical analysis, demonstrating its utility in understanding fundamental principles of organic chemistry (Miyano et al., 1984).

Safety And Hazards

5-Bromo-2-naphthoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound .

properties

IUPAC Name

5-bromonaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO2/c12-10-3-1-2-7-6-8(11(13)14)4-5-9(7)10/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOQPJDDJJNVRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)O)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50566121
Record name 5-Bromonaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-naphthoic acid

CAS RN

1013-83-8
Record name 5-Bromonaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromonaphthalene-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To naphthoic acid (50 g) (ex Aldrich) in glacial acetic acid at reflux was added a few drops of bromine (ex BDH) followed by iodine (0.5 g) (ex (BDH). Bromine (15 ml) was added dropwise over one hour. The mixture was cooled to 25° and stirred there for 18 hours. The resulting white precipitate was filtered, dissolved in hot water and treated with concentrated hydrochloric acid. The precipitate was filtered and dried (over phosphorus pentoxide (ex BDH) to give 5-bromo-2-napthoic acid (recrystallised from ethanol) (28 g). Melting point 261°-2°. NMR 1H:(DMSO,CDCl3), 8.60(1H,s), 8.00(5H,m), 7.40(1H,m).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a boiling solution of 2-naphthoic acid (10.00 g, 58.14 mmol) in acetic acid (50 mL) is added dropwise bromine (3 mL) containing iodine (0.25 g). After the addition is complete, the solution is refluxed for 0.5 hr. A white precipitate forms during cooling and is isolated by filtration, washed with acetic acid and then water. The solid is triturated in methanol (100 mL) and 7.01 g (53.4% yield) of the desired product is obtained as a white solid. m.p. 248-250° C. 1H NMR (300 MHz, CD3OD): δ 8.94 (d, J=1.8 Hz, 1H), 8.52-8.42 (m, 3H), 8.27 (dd, J=1.8, 7.5 Hz, 1H), 7.79 (t, J=8.4 Hz, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step Two
Yield
53.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
PR Constantine, LW Deady… - The Journal of Organic …, 1969 - ACS Publications
3-Bromo, 3-chloro-, 5-bromo-, and 5-chloroacenaphthene have been brominated and chlorinated and the products identified. The 3-halo compounds undergo further substitution almost …
Number of citations: 15 pubs.acs.org
T Okano, K Ito, K Kodaira, K Hosokawa… - Journal of fluorine …, 1988 - Elsevier
Some bromonaphthoic acids were fluorinated with SF 4 to bromo(trifluoromethyl)naphthalenes. Although a reaction of Grignard reagent of one of the bromides with Cl 2 C=CF 2 gave …
Number of citations: 10 www.sciencedirect.com
A Biering, D Demus, GW Gray… - Molecular Crystals and …, 1974 - Taylor & Francis
By means of miscibility investigations, the types of liquid crystalline modifications in the following homologous series have been established: trans-4-n-alkoxycinnamic acids (I); trans-4-n…
Number of citations: 19 www.tandfonline.com
W Adcock, PR Wells - Australian Journal of Chemistry, 1965 - CSIRO Publishing
… 2-Xaphthoic acid (20 g) was brominated in hot glacial acetic acid and the mixture of isomeric products separated to yield 5-bromo-2-naphthoic acid following the procedure of J acque ~ …
Number of citations: 38 www.publish.csiro.au
JW Ellingboe, LJ Lombardo, TR Alessi… - Journal of medicinal …, 1993 - ACS Publications
23 24 25 0 (a) Dess-Martin periodinane, CH2C12;(b)(Et0) 2P (0) CH2CN, NaH, THF;(c) H2, 5% Pd/C, EtOH;(d) DIBAL-H, ether;(e) NaH, CH3I, DME;(0 NaH, PhCH2Br, DMR;(g) K2C03, …
Number of citations: 33 pubs.acs.org
N Öztaşkın, S Göksu, H Secen - Synthetic communications, 2011 - Taylor & Francis
… I 2 -catalyzed bromination of 8 with molecular bromine in AcOH at 118 C gave 5-bromo-2-naphthoic acid (9) with a yield of 46%. [ Citation 17 ] Esterification of 9 in MeOH in the …
Number of citations: 26 www.tandfonline.com
FM Cowen - 1947 - search.proquest.com
… When 2 -anisidine was condensed with 5-bromo-2-naphthoic acid, fair yields of pure H resulted. The halogenonaphthoic acid was ob tained by the method of Kenner jet^ …
Number of citations: 2 search.proquest.com
SSR Alsayed, S Lun, G Luna, CC Beh, AD Payne… - RSC …, 2020 - pubs.rsc.org
… The following carboxylic acids, xanthurenic acid (7i), quinoline-2-carboxylic acid (12a), and 2-naphthoic acid (12b) were purchased from Sigma-Aldrich, while 5-bromo-2-naphthoic acid …
Number of citations: 27 pubs.rsc.org
N Campbell - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
Publisher Summary This chapter discusses the constitution of the naphthalene nucleus in terms of nomenclature, isomerism of naphthalene derivatives, the Erlenmeyer formula, hemi-…
Number of citations: 5 www.sciencedirect.com
W Ji, WS Byun, W Lu, X Zhu… - Angewandte Chemie …, 2023 - Wiley Online Library
… Briefly, Palladium-catalyzed Suzuki coupling reaction between the commercially available 5-bromo-2-naphthoic acid (or 8bromoquinoline-3-carboxylic acid) and phenylboronic acid …
Number of citations: 4 onlinelibrary.wiley.com

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